Negishi VEGP Possesses a Unique 3-Amino-Acid Signature Not Found in Other Louping Ill Virus (LIV) Envelope Proteins
The Negishi strain's E protein gene differs from the three analyzed LIV strains (Primorye-155-77, Primorye-20-79, Primorye-185-91) by three specific amino acid replacements: Ala163Thr, Asp193Asn, and Ala313Thr [1]. This genetic signature uniquely defines the Negishi-like subtype (LIV-Brit) within the louping ill virus species and directly impacts the immunological properties of the glycoprotein, making it essential for any study requiring strain-specific resolution or accurate representation of the Far Eastern TBE complex.
| Evidence Dimension | Amino Acid Sequence Identity / Divergence in the E Protein |
|---|---|
| Target Compound Data | Negishi strain (reference sequence from strain 3248/49/P10): substitutions Ala163Thr, Asp193Asn, Ala313Thr present |
| Comparator Or Baseline | Comparators: LIV strains Primorye-155-77, Primorye-20-79, and Primorye-185-91. These strains lack these specific substitutions. |
| Quantified Difference | Exactly 3 non-synonymous mutations (Ala163Thr, Asp193Asn, Ala313Thr) differentiate the Negishi strain E protein from the consensus of the three Russian Far East LIV strains. |
| Conditions | Comparative genomic sequencing and phylogenetic analysis of full E protein genes. The genetic homology of the comparator strain Primorye-185-91 to LIV 369/T2 is 97.57%, and to the Penrith strain is 98.36%. |
Why This Matters
This unique primary sequence allows for the design of Negishi-specific PCR primers, probes, and immunogens that will not cross-react perfectly with standard LIV-based reagents, which is crucial for accurate differential diagnostics in the Far East.
- [1] Leonova GN, Kondratov IG, Maystrovskaya OS, Takashima I, Belikov SI. Louping ill virus (LIV) in the Far East. Arch Virol. 2015 Mar;160(3):663-73. doi: 10.1007/s00705-014-2310-1. Epub 2014 Dec 28. PMID: 25543207. View Source
